An In-depth Technical Guide to the Physical Properties of 1-Cyclopentylpiperidin-4-amine
An In-depth Technical Guide to the Physical Properties of 1-Cyclopentylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Cyclopentylpiperidin-4-amine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The physicochemical properties of such molecules are paramount, as they profoundly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the core physical properties of 1-Cyclopentylpiperidin-4-amine, offering both theoretical insights and practical experimental methodologies for their determination. Understanding these properties is a critical step in the rational design and development of novel therapeutics.
Molecular Structure and Core Physicochemical Parameters
The foundational attributes of a molecule dictate its behavior in various chemical and biological environments. For 1-Cyclopentylpiperidin-4-amine, these are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
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Molecular Formula and Weight: The chemical formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol are fundamental identifiers of the compound.[2]
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Lipophilicity (XLogP3): The predicted octanol-water partition coefficient (XLogP3) of 1.9 suggests a moderate lipophilicity.[3] This property is crucial for cell membrane permeability and overall drug-like characteristics.
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Hydrogen Bonding Capacity: With one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the two nitrogen atoms), 1-Cyclopentylpiperidin-4-amine can participate in hydrogen bonding interactions, which influences its solubility and binding to biological targets.[4]
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Molecular Flexibility: The presence of two rotatable bonds indicates a degree of conformational flexibility, which can be important for its interaction with protein binding sites.[4]
Phase Transition Properties: Melting and Boiling Points
The temperatures at which a compound transitions between solid, liquid, and gaseous states are critical physical constants that provide insights into its purity and the strength of its intermolecular forces.
Melting Point
This protocol describes the determination of the melting point range using a capillary melting point apparatus.
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Sample Preparation: A small amount of finely powdered, dry 1-Cyclopentylpiperidin-4-amine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded as the melting point range.
Caption: Workflow for Micro-Boiling Point Determination.
Acidity and Basicity: The pKa Value
The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid (R₃NH⁺) indicates its basicity. A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of the nitrogen atoms in 1-Cyclopentylpiperidin-4-amine is a critical determinant of its behavior in biological systems, as it will exist in a protonated, charged form at physiological pH. The pKa of the piperidine nitrogen is expected to be in the range of 9-11, typical for secondary aliphatic amines.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.
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Sample Preparation: A known concentration of 1-Cyclopentylpiperidin-4-amine is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.
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Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solubility Profile
Solubility is a crucial physical property that affects a drug's absorption and formulation. The solubility of 1-Cyclopentylpiperidin-4-amine is influenced by its polarity, hydrogen bonding capability, and the size of its nonpolar cyclopentyl group.
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Water Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. [5]However, as the size of the alkyl group increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased water solubility. [5]Therefore, 1-Cyclopentylpiperidin-4-amine is expected to have limited to moderate solubility in water.
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Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents, particularly polar organic solvents like alcohols, as well as less polar solvents like dichloromethane and ethyl acetate, due to its alkyl and piperidine components.
Experimental Protocol for Qualitative Solubility Testing
A systematic approach to determining the solubility of a compound in various solvents provides valuable information about its polarity and functional groups.
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Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube. The solvents should range in polarity, including water, 5% aqueous HCl, 5% aqueous NaOH, and various organic solvents (e.g., ethanol, diethyl ether, dichloromethane).
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Observation: The tubes are agitated, and the solubility is observed and recorded as soluble, partially soluble, or insoluble. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 1-Cyclopentylpiperidin-4-amine is expected to show characteristic signals for the protons on the cyclopentyl ring, the piperidine ring, and the amine group. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (higher ppm).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons are influenced by the N-alkyl substituent. [6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Cyclopentylpiperidin-4-amine is expected to exhibit the following characteristic absorptions:
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N-H Stretching: A primary amine (R-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclopentyl and piperidine rings.
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N-H Bending: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.
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C-N Stretching: The C-N stretching of aliphatic amines is typically observed in the 1020-1250 cm⁻¹ region. [8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion: For an amine containing an odd number of nitrogen atoms, the molecular ion peak (M⁺) in the mass spectrum will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. [9]* Fragmentation: The fragmentation of cyclic amines in the mass spectrometer can be complex. [10]A common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. [11]
Conclusion
The physical properties of 1-Cyclopentylpiperidin-4-amine, including its molecular weight, lipophilicity, phase transition temperatures, pKa, solubility, and spectroscopic characteristics, are fundamental to its application in drug discovery and development. This technical guide has provided a detailed overview of these properties and outlined standardized experimental protocols for their determination. A thorough understanding and characterization of these physicochemical parameters are essential for the successful advancement of this and related compounds as potential therapeutic agents.
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